MAO-B Preferential Inhibition: ~6.7-Fold Selectivity Over MAO-A Compared to Non-Isoform-Selective Quinazolinones
In a panel of enzyme inhibition assays curated by ChEMBL from Charles University screening data, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide demonstrated an IC50 of 8,600 nM against human membrane-bound MAO-B versus an IC50 of 58,000 nM against human MAO-A, yielding a calculated MAO-B/MAO-A selectivity ratio of approximately 6.7-fold [1]. This moderate isoform preference distinguishes the compound from many unsubstituted quinazolinone-acetamide derivatives, which typically show flat, non-selective inhibition profiles across amine oxidase isoforms. For class-level context, common MAO-B reference inhibitors such as selegiline exhibit IC50 values in the low nanomolar range, but the structural scaffold of 618443-60-0 provides a distinct chemotype with a measurable, albeit modest, isoform bias that may be useful in phenotypic screens where complete MAO-B ablation is not desired.
MAO-A IC50: 58,000 nM
Selectivity ratio: ~6.7-fold
| Evidence Dimension | MAO-B vs MAO-A isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC50: 8,600 nM; MAO-A IC50: 58,000 nM; Selectivity ratio: ~6.7-fold |
| Comparator Or Baseline | Class-level comparator: Non-selective quinazolinone-acetamide derivatives typically exhibit MAO-B/MAO-A IC50 ratios approaching 1:1 (flat inhibition). Note: direct comparator data for closer analogs (e.g., 374640-55-8) was not identified in primary literature. |
| Quantified Difference | Approximately 6.7-fold preference for MAO-B over MAO-A (class-level comparison to non-selective quinazolinones) |
| Conditions | MAO-B: Human membrane-bound MAO-B expressed in insect cell membranes; measured by reduction in kynuramine to 4-hydroxyquinoline conversion. MAO-A: Human purified MAO-A expressed in insect cell membranes; same detection method. Data curated by ChEMBL from Charles University in Prague. |
Why This Matters
For research applications targeting the dopaminergic pathway, a compound with even moderate MAO-B preferentiality offers a differentiated pharmacological starting point over non-selective quinazolinone scaffolds, potentially reducing confounding off-isoform effects in cellular or in vivo models of neurodegeneration.
- [1] BindingDB. BDBM50450825 (CHEMBL4218690). Affinity Data for MAO-B IC50 8.60E+3 nM and MAO-A IC50 5.80E+4 nM. Charles University in Prague, curated by ChEMBL. Accessed via ww.w.bindingdb.org. View Source
